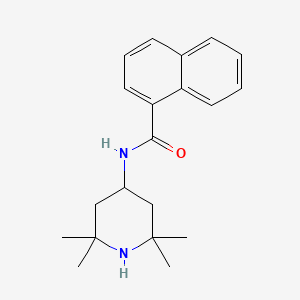![molecular formula C19H21NO2 B5851790 1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTQ, and it is a tetrahydroquinoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMPTQ is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, DMPTQ can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. DMPTQ can also inhibit the activity of beta-secretase, which is a protein that is involved in the formation of amyloid-beta peptides.
Biochemical and physiological effects:
DMPTQ has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the body, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DMPTQ can also reduce the levels of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPTQ has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. DMPTQ is also stable under various conditions and can be stored for extended periods. However, there are also limitations to using DMPTQ in lab experiments. For example, it can be difficult to dissolve in some solvents, and it may have low bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on DMPTQ. One area of interest is the development of DMPTQ-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the study of the mechanism of action of DMPTQ, as this could lead to the development of more effective drugs. Additionally, further research is needed to determine the optimal dosage and administration of DMPTQ for different applications.
Métodos De Síntesis
The synthesis of DMPTQ can be achieved using various methods, including the reaction of 2,4-dimethylphenol with ethyl acetoacetate, followed by cyclization using ammonium acetate. Another method involves the reaction of 2,4-dimethylphenol with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by acetylation using acetic anhydride.
Aplicaciones Científicas De Investigación
DMPTQ has been widely studied for its potential applications in scientific research. It has been found to have anti-cancer properties, and it can inhibit the growth of various cancer cells. DMPTQ has also been found to have anti-inflammatory properties, and it can reduce inflammation in the body. Furthermore, DMPTQ has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-18(15(2)12-14)22-13-19(21)20-11-5-7-16-6-3-4-8-17(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXNTFEUKWUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
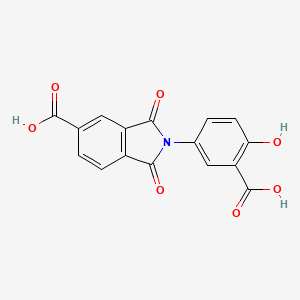
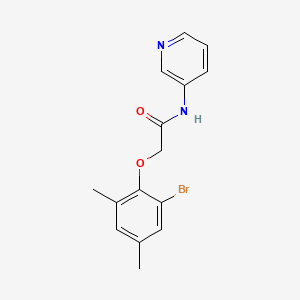
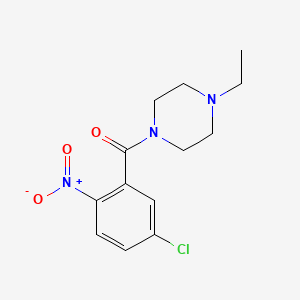

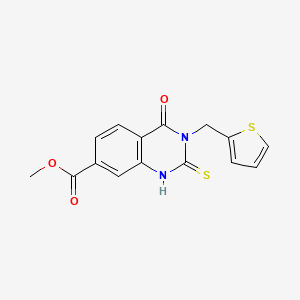


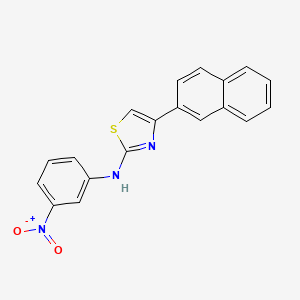
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
